2,3-Dihydro-12,13-dihydroxyeuparin
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Overview
Description
Scientific Research Applications
2,3-Dihydro-12,13-dihydroxyeuparin has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydro-12,13-dihydroxyeuparin typically involves the extraction and purification from natural sources. One efficient method is the high-speed counter-current chromatography (HSCCC) of ether extracts from Radix Eupatorii Chinensis . The solvent system used includes hexyl hydride, ethyl acetate, methanol, and water in a 1:2:1:2 ratio . The upper phase serves as the stationary phase, while the lower phase is the mobile phase . This method yields 12,13-dihydroxyeuparin with a purity of 96.71%, which can be further purified to 99.83% through methanol-water recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of HSCCC and solvent extraction can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-12,13-dihydroxyeuparin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Mechanism of Action
The exact mechanism of action of 2,3-Dihydro-12,13-dihydroxyeuparin is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its phenolic structure suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
12,13-Dihydroxyeuparin: A closely related compound with similar biological activities.
Scutellarein: A flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness: 2,3-Dihydro-12,13-dihydroxyeuparin is unique due to its specific structure, which includes a benzofuran ring and multiple hydroxyl groups. This structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHWQIISKJNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.